(R)-7-Fluorochroman-4-ol
Overview
Description
(R)-7-Fluorochroman-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom at the 7th position and a hydroxyl group at the 4th position in this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-7-Fluorochroman-4-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran precursor.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reduction: The reduction of the precursor to introduce the hydroxyl group at the 4th position can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl group to form ethers or other derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethers or alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
(R)-7-Fluorochroman-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (R)-7-Fluorochroman-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological targets, while the hydroxyl group can form hydrogen bonds, increasing its binding affinity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(4R)-7-chloro-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of fluorine.
(4R)-7-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a bromine atom instead of fluorine.
(4R)-7-iodo-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (R)-7-Fluorochroman-4-ol makes it unique due to the strong electronegativity and small size of fluorine, which can significantly influence the compound’s reactivity and biological activity compared to its halogenated counterparts.
Properties
IUPAC Name |
(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8,11H,3-4H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYDZJEDYEEBL-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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